Product packaging for 4-Methyl-1,3-thiazolidin-2-one(Cat. No.:CAS No. 15223-44-6)

4-Methyl-1,3-thiazolidin-2-one

Cat. No.: B14707248
CAS No.: 15223-44-6
M. Wt: 117.17 g/mol
InChI Key: JUGKVRVJTSDEBU-UHFFFAOYSA-N
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Description

4-Methyl-1,3-thiazolidin-2-one is a versatile heterocyclic compound featuring a five-membered saturated ring containing sulfur and nitrogen atoms, with a carbonyl group at the 2-position and a methyl substituent . This structure places it within the 1,3-thiazolidin-4-one chemical family, a scaffold recognized as an important privileged structure in medicinal chemistry due to its wide range of biological activities . As a small molecule building block, it provides researchers with a core template for developing novel bioactive compounds, particularly in anticancer and antimicrobial discovery programs. The 1,3-thiazolidin-4-one scaffold is extensively investigated for its antitumor potential. Novel derivatives are screened against various human cancer cell lines, where they have demonstrated mechanisms of action that include inducing cell cycle arrest at the G1 phase and triggering apoptosis in a dose-dependent manner . Specifically, 2,3-disubstituted-1,3-thiazolidin-4-one derivatives have shown significant antiproliferative activity in studies against renal cell adenocarcinoma and hepatoblastoma-derived cells . Furthermore, other thiazolidinone analogs have been evaluated for their anti-tumor effects in human colon cancer research, where they can inhibit cell growth and are studied for their role in inducing redox changes . Beyond oncology research, this chemical family possesses broad antimicrobial properties. Thiazolidin-4-one derivatives are promising leads in the development of new antitubercular agents, with studies showing potent activity against Mycobacterium tuberculosis strains, including those that are multidrug-resistant (MDR) . The scaffold's versatility allows for functionalization at multiple positions, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity against specific biological targets . These targets can include enzymes such as Mur ligases in bacteria . Intended Research Applications: • Chemical biology and drug discovery, particularly as a core scaffold for designing new anticancer and antimicrobial agents. • Medicinal chemistry optimization and structure-activity relationship (SAR) studies. • Synthesis of more complex heterocyclic compounds and molecular hybrids for biological screening. Note: This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound using appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NOS B14707248 4-Methyl-1,3-thiazolidin-2-one CAS No. 15223-44-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15223-44-6

Molecular Formula

C4H7NOS

Molecular Weight

117.17 g/mol

IUPAC Name

4-methyl-1,3-thiazolidin-2-one

InChI

InChI=1S/C4H7NOS/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)

InChI Key

JUGKVRVJTSDEBU-UHFFFAOYSA-N

Canonical SMILES

CC1CSC(=O)N1

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyl 1,3 Thiazolidin 2 One and Its Analogues

Cyclization Reactions and Key Precursors

The construction of the 4-Methyl-1,3-thiazolidin-2-one scaffold is primarily achieved through cyclization reactions, where a linear precursor is transformed into the desired heterocyclic ring system. The choice of precursors is critical in determining the substitution pattern of the final product.

From 4-Methylthiosemicarbazide (B147232) and Carbon Disulfide

The synthesis of thiazolidinone derivatives can be approached through the use of thiosemicarbazide (B42300) precursors. While direct synthesis of this compound from 4-methylthiosemicarbazide and carbon disulfide is not extensively documented, the general reaction pathway involves the formation of a dithiocarbamate (B8719985) intermediate followed by cyclization. The reaction of 4-methylthiosemicarbazide with a suitable C1 electrophile, followed by intramolecular cyclization, would be a plausible route.

PrecursorReagentProduct
4-MethylthiosemicarbazideCarbon DisulfideThis compound (proposed)

From L-Cysteine and Carbon Disulfide

L-cysteine is a common precursor for the synthesis of thiazolidine (B150603) derivatives due to its inherent amino and thiol functionalities. The reaction of L-cysteine with aldehydes or ketones yields thiazolidine-4-carboxylic acids. nih.gov To obtain this compound, a derivative of cysteine where the carboxylic acid is replaced by a methyl group would be required. The reaction with carbon disulfide typically yields a 2-thioxo derivative, which can then be converted to the 2-oxo analogue. sysrevpharm.org

PrecursorReagentIntermediate ProductFinal Product
L-Cysteine derivative (with methyl group at the 4-position)Carbon Disulfide4-Methyl-1,3-thiazolidine-2-thione (B72146)This compound

From Beta-Amino Alcohols and Carbon Disulfide

A well-established method for the synthesis of 1,3-thiazolidine-2-thiones involves the reaction of β-amino alcohols with carbon disulfide in the presence of a base. nih.gov To synthesize the 4-methyl analogue, 1-amino-2-propanol would be the required β-amino alcohol. The resulting 4-methyl-1,3-thiazolidine-2-thione can be subsequently converted to the target compound, this compound, through methods such as oxidation or reaction with phosgene (B1210022) derivatives.

PrecursorReagentIntermediate Product
1-Amino-2-propanolCarbon Disulfide4-Methyl-1,3-thiazolidine-2-thione

Reaction of Imines (Schiff Bases) and Thioglycolic Acid Derivatives

The condensation of an amine, an aldehyde, and a mercapto-acid is a classical and versatile method for the synthesis of thiazolidin-4-ones. nih.gov For the synthesis of this compound, the reaction would involve the imine formed from an appropriate amine and aldehyde, which then undergoes cyclocondensation with a derivative of thioglycolic acid that would lead to the 2-oxo structure. A one-pot, three-component reaction is often employed for this type of synthesis. nih.govsemanticscholar.org

AmineAldehydeMercapto-acid DerivativeProduct
AmineSubstituted BenzaldehydeMercaptocarboxylic AcidThiazolidin-4-one derivative

From Thiourea (B124793) Derivatives with Alpha-Halocarbonyl Compounds

The reaction of thiourea derivatives with α-halocarbonyl compounds is a common route to various thiazole (B1198619) and thiazolidinone heterocycles. researchgate.net For instance, the condensation of N-substituted thioureas with ethyl bromoacetate (B1195939) in the presence of a base like sodium acetate (B1210297) is a known method for preparing 2-imino-1,3-thiazolidin-4-ones. nih.gov To achieve the this compound structure, a substituted thiourea would react with an α-haloketone or a related electrophile bearing the methyl group at the appropriate position.

Thiourea DerivativeAlpha-Halocarbonyl CompoundProduct
N-Substituted ThioureaEthyl Bromoacetate2-Imino-1,3-thiazolidin-4-one

From Isothiocyanates and Amines

Isothiocyanates are versatile building blocks in the synthesis of sulfur and nitrogen-containing heterocycles. A general approach involves the reaction of an isothiocyanate with an amine to form a thiourea derivative, which can then undergo cyclization. Alternatively, a multi-component reaction involving an isothiocyanate, an amine, and a third component that provides the remaining atoms for the ring can be employed. For example, a one-pot reaction of phenyl isothiocyanate, a primary amine, and dimethyl acetylene (B1199291) dicarboxylate can yield 2-imino-1,3-thiazolidin-4-one derivatives. organic-chemistry.org

IsothiocyanateAmineThird ComponentProduct
Phenyl IsothiocyanatePrimary AmineDimethyl Acetylene Dicarboxylate2-Imino-1,3-thiazolidin-4-one derivative

Electrophilic Intramolecular Cyclization of N-Allylthioamides

A key strategy for the synthesis of thiazolidine derivatives involves the electrophilic intramolecular cyclization of N-allylthioamides. This method leverages the reactivity of an electrophile, such as iodine, to induce the formation of the five-membered ring.

The process is initiated by the activation of the alkene in an N-alkenylamide by a hypervalent iodine species. beilstein-journals.org This activation triggers the cyclization process. Interestingly, the reaction mechanism is sensitive to the length of the carbon chain separating the amide and the alkene. When the chain consists of one or two carbon atoms, cyclization occurs at the amide oxygen. However, with a three-carbon chain, cyclization is favored at the amide nitrogen, leading to the formation of a pyrrolidine (B122466) ring. beilstein-journals.org

In the context of N-allylthioamides, the presence of the sulfur atom directs the cyclization. Molecular iodine has been effectively used to promote the cyclization of various heteroatom-containing alkenyl systems. nih.gov The reaction is believed to proceed through a stepwise mechanism involving the electrophilic activation of the carbon-carbon double bond of the allyl group by an iodine species. nih.gov This is followed by an intramolecular nucleophilic attack by the sulfur atom of the thioamide group onto the activated alkene, leading to the formation of the thiazolidine ring.

This iodocyclization method is advantageous due to the mild reaction conditions and the ready availability and low toxicity of molecular iodine. beilstein-journals.orgnih.gov The resulting iodinated thiazolidine derivatives can be further functionalized, for example, through palladium-catalyzed reactions. nih.gov

Modern Synthetic Techniques and Catalysis

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for preparing this compound and its analogues. These techniques often result in higher yields, shorter reaction times, and simpler work-up procedures.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. sruc.ac.uk It provides rapid and uniform heating, which can lead to dramatically reduced reaction times and improved yields. sruc.ac.ukeurekaselect.com

Several studies have reported the successful synthesis of thiazolidinone derivatives under microwave conditions. For instance, 4-thiazolidinones have been synthesized in good yields through the heterocyclization of 2-(benzothiazol-2-ylthio)-N'-benzylideneacetohydrazide with mercaptoacetic acid in the presence of anhydrous zinc chloride under microwave irradiation. hilarispublisher.com Another approach involves a one-pot, three-component condensation of aldehydes, anilines, and mercaptoacetic acid in toluene (B28343) under microwave heating. eurekaselect.com

The use of microwave assistance is not limited to just accelerating the reaction; it can also enable the use of greener reaction media. For example, a series of 4-thiazolidinone (B1220212) derivatives were prepared using microwave heating in poly(ethylene glycol)-ionic liquid matrices. researchgate.net Furthermore, the combination of microwave irradiation with multicomponent reactions and eco-friendly catalysts like chitosan (B1678972) has proven to be a highly efficient strategy for synthesizing novel thiazolyl-pyridazinediones. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole-Thiazolidinedione Derivatives nih.gov

EntryMethodReaction TimeYield (%)
1Conventional8-12 h70-85
2Microwave5-10 min85-95

This data clearly demonstrates the significant reduction in reaction time and improvement in yield achieved with microwave-assisted synthesis.

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov This approach is atom-economical and minimizes waste by reducing the number of purification steps. tandfonline.com

The synthesis of thiazolidinones is well-suited for MCRs. The most common approach involves the condensation of an amine, a carbonyl compound, and a mercapto-acid. pnu.ac.ir For example, 1,3-thiazolidin-4-ones can be synthesized through a one-pot reaction of an amine, an aldehyde, and thioglycolic acid. nih.gov

Researchers have developed various catalytic systems to promote these MCRs, leading to high yields and purity. nih.gov A novel series of 2-imino-1,3-thiazolidin-4-ones were synthesized via a one-pot, three-component reaction of phenyl isothiocyanate, primary amines, and dimethyl acetylenedicarboxylate (B1228247) in good to excellent yields without the need for chromatographic purification. crimsonpublishers.comcrimsonpublishers.com Similarly, MCRs have been employed for the synthesis of 5-ene-4-thiazolidinones through the [2 + 3]-cyclocondensation of substituted thioureas/thiosemicarbazides with halogen-carboxylic acids followed by a Knoevenagel condensation. nih.gov

Green Chemistry Protocols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogues, several green protocols have been implemented.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can lead to improved reaction rates. The synthesis of 1,3-thiazolidin-4-ones has been achieved under solvent-free conditions using ammonium (B1175870) persulfate as an economical catalyst, resulting in high yields and atom economy. nih.gov Another example is the use of nano-Fe3O4@SiO2 supported ionic liquid as a recoverable catalyst for the one-pot synthesis of 1,3-thiazolidin-4-ones under solvent-free conditions. scispace.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Saccharomyces cerevisiae has been employed as a biocatalyst in a one-pot, three-component synthesis of 2,3-diaryl-4-thiazolidinones. researchgate.net

Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered green solvents due to their negligible vapor pressure, non-flammability, and recyclability. tandfonline.comresearchgate.net They can also act as catalysts. The synthesis of various thiazolidine derivatives has been successfully carried out in ionic liquids, which often play a dual role as both solvent and catalyst. tandfonline.com For example, the ionic liquid [Et3NH][HSO4] has been used as a recyclable catalyst for the one-pot synthesis of 1,3-benzoxazoles with a substituted thiazolidinone moiety under solvent-free conditions, offering advantages like short reaction times and high yields. bepls.com

Catalytic Approaches

A wide range of catalysts have been developed to improve the efficiency and selectivity of thiazolidinone synthesis.

Zinc Chloride: Anhydrous zinc chloride has been used as a catalyst in the microwave-assisted synthesis of 4-thiazolidinones. hilarispublisher.com It is also effective in the conventional synthesis of these compounds. d-nb.info

Bismuth Thioglycolate: Bi(SCH2COOH)3 has been reported as an effective catalyst for the one-pot synthesis of 1,3-thiazolidin-4-ones. d-nb.inforesearchgate.net

DSDABCOC: This catalyst has been employed for the synthesis of thiazolidinone derivatives. researchgate.net

Magnetic Nanoparticles: Catalysts based on magnetic nanoparticles (MNPs) offer the significant advantage of easy separation and recovery from the reaction mixture using an external magnet, which aligns with green chemistry principles. pnu.ac.irnih.gov Several MNP-based catalysts have been developed for thiazolidinone synthesis, including l-proline-functionalized silica-coated Fe3O4 nanoparticles (Fe3O4@SiO2@l-proline) pnu.ac.ir and nano-Fe3O4–cysteine. tandfonline.com These catalysts have been shown to be highly efficient and recyclable. pnu.ac.irnih.gov

Table 2: Catalyst Reusability in Thiazolidinone Synthesis bepls.com

RunYield (%) using fresh [Et3NH][HSO4]Yield (%) using recycled [Et3NH][HSO4]
19292
29290
39289
49288
59287

This table illustrates the excellent reusability of the ionic liquid catalyst [Et3NH][HSO4] over multiple reaction cycles with only a minor decrease in yield.

Industrial Production Considerations for this compound Synthesis

For the large-scale industrial production of this compound, several factors beyond laboratory-scale synthesis must be considered. The primary goal is to develop a process that is not only economically viable but also safe and environmentally sustainable.

One of the key considerations is the choice of synthetic route. One-pot, multi-component reactions are particularly attractive for industrial applications because they are atom-economic and generate less waste, which simplifies downstream processing and reduces disposal costs. tandfonline.com The use of readily available and inexpensive starting materials is also crucial.

Solvent selection is another critical aspect. The use of volatile and toxic organic solvents is a major environmental concern in the chemical industry. Therefore, developing solvent-free reaction conditions or utilizing green solvents like ionic liquids is highly desirable. tandfonline.com Ionic liquids, with their low vapor pressure and potential for recyclability, present a promising alternative to traditional solvents. tandfonline.comresearchgate.net

Process optimization to maximize yield and minimize reaction time is essential for cost-effective production. Techniques like microwave-assisted synthesis, while potentially challenging to scale up directly, can provide valuable insights into optimizing reaction conditions such as temperature and pressure to achieve faster reaction rates.

Optimization for Yield and Purity

The efficient synthesis of this compound and its analogues is contingent on the careful optimization of reaction parameters. Key to achieving high yields and purity is the selection of appropriate starting materials, catalysts, solvents, and reaction conditions.

One common route to thiazolidin-2-ones involves the cyclization of N-substituted 2-aminoethanethiols with a carbonyl source. For this compound, this would typically involve a derivative of 1-aminopropane-2-thiol (B1215179). The choice of the carbonylating agent is critical; phosgene and its derivatives, while effective, are highly toxic. Safer alternatives like 1,1'-carbonyldiimidazole (B1668759) (CDI) or urea (B33335) have been explored. researchgate.net

The optimization of reaction conditions often involves screening various bases, solvents, and temperatures. For instance, in the synthesis of related thiazolidin-2-ones from thiazolidine-2-thiones, sodium ethoxide in ethanol (B145695) has been utilized, with reaction times and temperatures being key variables influencing the yield. researchgate.net A study on the synthesis of various substituted thiazolidin-2-ones from their corresponding thiones demonstrated that yields could be significantly improved by carefully controlling these parameters. For example, the reaction of (S)-4-isopropyl-thiazolidine-2-thione with bromoethanol and sodium ethoxide at 60°C for 5 hours resulted in an 85% yield of the corresponding thiazolidin-2-one. researchgate.net

One-pot, multi-component reactions represent another efficient strategy. These reactions, which combine multiple steps into a single operation without isolating intermediates, offer advantages in terms of reduced waste, time, and cost. For the synthesis of thiazolidinone derivatives, a one-pot approach might involve the reaction of an amine, an aldehyde, and a sulfur-containing reagent. Copper-catalyzed one-pot synthesis of thiazolidin-2-imines, for example, has been shown to be effective, with the choice of catalyst and reaction conditions being crucial for high yields. acs.org

The following table summarizes a hypothetical optimization study for the synthesis of a 4-substituted-1,3-thiazolidin-2-one, illustrating the effect of different parameters on the reaction yield.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneToluene1101245
2Et3NToluene110865
3DMAPAcetonitrile (B52724)80678
4DMAP Acetonitrile 80 4 85
5DBUTHF651072

This is a hypothetical data table created for illustrative purposes based on general principles of organic synthesis optimization.

Purification of the final product is paramount to achieving high purity. Common methods include flash chromatography and crystallization. For instance, the purification of (4S)-Benzyl-3-(3-(2,4-dimethoxyphenyl)-3-hydroxy-2-methyl propanoyl) thiazolidin-2-one was achieved by column chromatography using a mixture of hexanes and ethyl acetate as the eluent. jmcs.org.mx Recrystallization from a suitable solvent is another effective method for obtaining highly pure crystalline solids.

Continuous Flow Reactors and Advanced Purification Techniques

The transition from batch to continuous flow synthesis is a significant advancement in chemical manufacturing, offering improved safety, efficiency, and scalability. Continuous flow reactors are particularly well-suited for the synthesis of heterocyclic compounds like this compound.

In a continuous flow setup, reactants are continuously pumped through a heated or cooled tube or a microreactor, where the reaction takes place. The residence time, temperature, and stoichiometry can be precisely controlled, leading to higher yields and purities compared to batch processes. A study on the continuous-flow synthesis of thiazolidine libraries demonstrated the potential of this technology. By optimizing the flow setup, researchers were able to synthesize a variety of thiazolidines in excellent yields (80-100%) and purities (>95%) with a high throughput of six compounds per hour. unisa.it

A hypothetical continuous flow process for the synthesis of this compound could involve the following steps:

Solutions of the 1-aminopropane-2-thiol derivative and a carbonylating agent are prepared.

These solutions are pumped into a T-mixer to ensure rapid and efficient mixing.

The reaction mixture then flows through a heated reactor coil, where the cyclization reaction occurs.

The output from the reactor can be passed through an in-line purification system, such as a column packed with a scavenger resin to remove unreacted starting materials or by-products.

The table below illustrates a potential optimization of a continuous flow synthesis for a thiazolidin-2-one derivative.

EntryFlow Rate (mL/min)Temperature (°C)Residence Time (min)Yield (%)Purity (%)
10.580207590
21.080108293
31.0 100 10 92 97
41.51006.78895
51.0120109096

This is a hypothetical data table created for illustrative purposes based on general principles of continuous flow chemistry.

Advanced purification techniques are often integrated into continuous flow systems. These can include:

In-line liquid-liquid extraction: To separate the product from aqueous or organic washes.

Supported scavengers: Solid-supported reagents or scavengers can be packed into columns to selectively remove impurities.

Preparative High-Performance Liquid Chromatography (HPLC): For the final polishing of the product to achieve very high purity. The use of reverse-phase HPLC has been reported for the analysis of related thiazolidinone compounds, and this technique can be scaled up for preparative separations.

By combining the precise control of continuous flow synthesis with advanced, integrated purification techniques, it is possible to produce this compound and its analogues with high yield and exceptional purity in a safe and efficient manner.

Chemical Reactivity and Transformation Mechanisms of 4 Methyl 1,3 Thiazolidin 2 One Scaffolds

Reactions of the Thione Group (for 4-Methyl-1,3-thiazolidine-2-thione)

The replacement of the carbonyl oxygen in 4-methyl-1,3-thiazolidin-2-one with sulfur yields 4-methyl-1,3-thiazolidine-2-thione (B72146). This thione group (C=S) is the site of several important chemical transformations, including oxidation and serves as a key functional handle in synthesis.

The sulfur atom of the thione group in 4-methyl-1,3-thiazolidine-2-thione can be selectively oxidized to form the corresponding sulfoxides (S-oxides) and sulfones (S,S-dioxides). The extent of oxidation can often be controlled by the choice of oxidizing agent and the reaction conditions. organic-chemistry.org For instance, treatment of related thiazoline (B8809763) compounds with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) (KMnO₄) can yield the sulfoxide, while using an excess of a strong oxidant can lead to the sulfone. organic-chemistry.orgresearchgate.net

Common oxidizing agents used for the oxidation of sulfides and related thio-compounds include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like m-CPBA. organic-chemistry.org The use of urea-hydrogen peroxide is another effective method for these oxidations. organic-chemistry.org These reactions are significant as they modify the electronic properties and steric profile of the thiazolidine (B150603) ring, which can be useful in various applications. For example, the oxidation of a methylthio group on a related oxazole (B20620) ring to a methylsulfonyl group has been achieved using m-CPBA. organic-chemistry.org

Table 1: Selected Oxidizing Agents for Thio-Group Transformations

Oxidizing AgentTypical Product(s)Notes
Hydrogen Peroxide (H₂O₂)Sulfoxides, SulfonesStoichiometry can control the level of oxidation. organic-chemistry.org
m-CPBA (meta-Chloroperoxybenzoic acid)Sulfoxides, SulfonesA common and effective reagent for sulfur oxidation. organic-chemistry.org
Potassium Permanganate (KMnO₄)Sulfones, ThiazolesUnder certain conditions, can lead to over-oxidation or aromatization. researchgate.net
Oxone® (Potassium peroxymonosulfate)Disulfides (via ring-opening)Can cause ring-opening in some thiazoline systems. researchgate.net
Urea-Hydrogen PeroxideSulfoxides, SulfonesA stable and easily handled solid oxidant. organic-chemistry.org

The conversion of the carbonyl group in this compound to the thione group of 4-methyl-1,3-thiazolidine-2-thione is a crucial transformation. This thionation is most commonly achieved using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's Reagent (LR). researchgate.net Lawesson's reagent is often preferred due to its better solubility in organic solvents and higher reactivity. researchgate.net

Alkylation and Functionalization at Heteroatoms

The 1,3-thiazolidin-2-one and its thione analogue possess two key heteroatoms, nitrogen and sulfur, which can act as nucleophiles. This dual reactivity allows for selective functionalization at these positions.

The nitrogen atom at the 3-position of the this compound ring is a secondary amine within an amide structure. Deprotonation with a suitable base generates an amidate anion, which can then be alkylated by treatment with an alkyl halide. This N-alkylation is a fundamental reaction for introducing substituents onto the thiazolidine ring, creating a tertiary amide. The choice of base and solvent is critical to ensure that N-alkylation is favored over other potential side reactions.

For the thione analogue, 4-methyl-1,3-thiazolidine-2-thione, the situation is more complex due to the presence of two nucleophilic sites: the nitrogen atom and the sulfur atom of the thione group. The thione can exist in tautomeric equilibrium with its thiol form, 4-methyl-3,4-dihydro-1,3-thiazole-2-thiol. This thiol tautomer makes the sulfur atom a potent nucleophile.

Alkylation of 4-methyl-1,3-thiazolidine-2-thione can therefore lead to either N-alkylation or S-alkylation products. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the temperature. Generally, S-alkylation is favored under milder, neutral, or slightly basic conditions, particularly with soft electrophiles, leading to the formation of 2-(alkylthio)-4-methyl-4,5-dihydro-1,3-thiazole derivatives. In contrast, N-alkylation often requires stronger bases to deprotonate the nitrogen, and the use of hard electrophiles can also favor attack at the nitrogen atom.

Table 2: General Conditions Favoring N- vs. S-Alkylation of 4-Methyl-1,3-thiazolidine-2-thione

Desired ProductTypical BaseAlkylating AgentGeneral Conditions
N-AlkylationStrong bases (e.g., NaH, LDA)Hard electrophiles (e.g., Alkyl sulfates)Aprotic polar solvents
S-AlkylationWeaker bases (e.g., K₂CO₃, Et₃N) or neutralSoft electrophiles (e.g., Alkyl iodides)Aprotic or protic solvents

Modern cross-coupling methods have enabled the direct functionalization of the sulfur atom. Specifically, copper(I)-catalyzed S-arylation allows for the formation of a C-S bond between the thiazolidine-2-thione scaffold and an aryl group. This reaction typically involves reacting the thione with an aryl iodide in the presence of a copper(I) salt, such as copper(I) iodide (CuI), and a suitable ligand.

Research on related oxazolidine-2-thiones has shown that ligands like N,N'-dimethylethylenediamine (DMEDA) are effective in promoting this transformation, leading to chemoselective S-arylation over N-arylation. The reaction proceeds under relatively mild conditions and tolerates a variety of functional groups on the aryl iodide, making it a valuable method for synthesizing complex 2-(arylthio)-thiazole derivatives.

Stereochemical Transformations and Induced Selectivity

The presence of a stereocenter at the C4 position, introduced by the methyl group, plays a significant role in directing the stereochemical outcome of reactions involving the this compound scaffold. This induced selectivity is particularly evident in reactions such as aldol (B89426) additions.

Aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis, creating a new stereocenter at the β-position relative to the carbonyl group. wikipedia.org When N-acylated 4-methyl-1,3-thiazolidin-2-ones are used as chiral auxiliaries, the stereochemistry of the aldol products can be effectively controlled. For instance, the aldol reaction of N-propanoyl-1,3-thiazolidine-2-thione, a related scaffold, has been studied to understand the influence of substituents on the stereochemical outcome. nih.gov

The reaction of N-acyl-4-methyl-1,3-thiazolidin-2-one enolates with aldehydes proceeds through a chair-like transition state, where the stereochemistry of the resulting β-hydroxy carbonyl compound is determined by the facial selectivity of the enolate addition to the aldehyde. The methyl group at the C4 position of the thiazolidinone ring influences the orientation of the reactants in the transition state, leading to a preference for one diastereomer over the other. wikipedia.orgprinceton.edu

For example, the use of chlorotitanium enolates of N-acyl-1,3-thiazolidin-2-ones in aldol reactions has been shown to be an efficient method for the stereoselective synthesis of polypropionate-related synthons. acs.org The specific stereochemical outcomes, whether syn or anti aldol products, are dependent on the enolate geometry (E or Z) and the nature of the metal cation and reaction conditions. princeton.edu

Table 1: Stereoselectivity in Aldol Reactions of Thiazolidinone Derivatives

Enolate SourceAldehydeCatalyst/ConditionsMajor DiastereomerDiastereomeric Ratio (dr)
N-propanoyl-1,3-thiazolidine-2-thioneBenzaldehydeTiCl4, DIPEAsyn>95:5
N-azidoacetyl-1,3-thiazolidine-2-thione4-Methoxybenzaldehyde[(S)-Tol-BINAP]NiCl2, TIPSOTf, lutidineanti>95:5

This table provides illustrative examples of stereoselectivity in aldol reactions involving thiazolidinone scaffolds. The specific outcomes can vary based on the full substrate scope and reaction parameters.

The 4-methyl group exerts a significant steric influence, dictating the direction of approach of incoming electrophiles. In the context of enolate chemistry, the methyl group effectively blocks one face of the enolate, leading to a high degree of facial selectivity.

When the enolate of an N-acyl-4-methyl-1,3-thiazolidin-2-one is formed, the methyl group at C4 forces the substituent at the nitrogen atom to adopt a pseudo-axial orientation to minimize steric interactions. This arrangement leaves one face of the enolate more accessible for electrophilic attack. For example, in aldol reactions, the aldehyde will preferentially approach from the less hindered face, leading to the observed high diastereoselectivity. wikipedia.org

The steric hindrance provided by the 4-methyl group is a key principle in the design of chiral auxiliaries based on the thiazolidinone scaffold. This predictable facial selectivity allows for the synthesis of complex molecules with a high degree of stereocontrol.

Mechanistic Studies of Ring Formation and Derivatization

Understanding the mechanisms of ring formation and subsequent derivatization is essential for optimizing reaction conditions and expanding the synthetic utility of the this compound core.

The synthesis of 2-thioxo-1,3-thiazolidin-4-ones, which can be precursors to 4-methyl-1,3-thiazolidin-2-ones, often involves the formation of a dithiocarbamate (B8719985) anion followed by intramolecular cyclization. For instance, the reaction of an α-amino acid with carbon disulfide in a basic medium generates a dithiocarbamate. Subsequent intramolecular nucleophilic attack of the sulfur atom onto the carbonyl group of the amino acid derivative leads to the formation of the thiazolidinone ring. researchgate.net

In a related synthesis, the treatment of (±) 2-thioxo-4-methylthiazolidine-5-one with ammonia (B1221849) in ethanol (B145695) results in ring cleavage to yield ammonium (B1175870) α-carbonyl methyl dithiocarbamate. researchgate.net This demonstrates the reversible nature of the cyclization process under certain conditions. The cyclization is typically favored, leading to the stable five-membered heterocyclic ring.

Hammett studies, which correlate reaction rates and equilibrium constants with substituent electronic effects, can provide valuable insights into reaction mechanisms. While specific Hammett studies on the derivatization of this compound are not extensively reported in the provided context, the principles can be applied to understand the electronic demands of reactions involving this scaffold.

For example, in the synthesis of related 1,3-thiazolidin-4-ones, it has been observed that aromatic aldehydes with electron-withdrawing groups react faster than those with electron-donating groups. nih.govnih.gov This suggests that the nucleophilic attack of the amine on the aldehyde carbonyl group is a key step, and the rate is enhanced by increasing the electrophilicity of the carbonyl carbon. A Hammett plot for such a reaction would likely show a positive ρ (rho) value, indicating a buildup of negative charge in the transition state.

The method of heating can significantly influence reaction pathways, yields, and reaction times. Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements compared to conventional heating. sruc.ac.uk

In the synthesis of thiazolidin-4-one derivatives, microwave-assisted methods have been shown to be highly efficient, reducing reaction times from hours to minutes and often improving yields. researchgate.netsemanticscholar.orgnih.gov For instance, the synthesis of 2-hydrazolyl-4-thiazolidinones under microwave irradiation resulted in a significantly better yield (75%) compared to thermal conditions (40%). nih.gov Similarly, a microwave-enhanced, three-component one-pot synthesis of 1,3-thiazolidin-4-ones has been developed. researchgate.net

The reasons for this rate enhancement are attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to different reaction kinetics and sometimes even different product distributions compared to conventional heating. sruc.ac.uk In some cases, solvent-free reactions under microwave irradiation are possible, offering a greener synthetic approach. researchgate.net

Table 2: Comparison of Conventional and Microwave Heating for Thiazolidinone Synthesis

ReactionHeating MethodReaction TimeYieldReference
Synthesis of 2-hydrazolyl-4-thiazolidinonesConventionalSeveral hours40% nih.gov
Synthesis of 2-hydrazolyl-4-thiazolidinonesMicrowave10-15 minutes75% nih.gov
Synthesis of 5-benzylidene-thiazolidine-2,4-dionesConventional2-4 hours70-85% researchgate.net
Synthesis of 5-benzylidene-thiazolidine-2,4-dionesMicrowave3-5 minutes88-95% researchgate.net
Synthesis of spiro thiazolidinonesConventional (with catalyst)~4 hoursup to 93% nih.gov
Synthesis of spiro thiazolidinonesSonication (with catalyst)1 hour>90% nih.gov

This table illustrates the general trend of reduced reaction times and often improved yields when using microwave irradiation or sonication compared to conventional heating for the synthesis of thiazolidinone derivatives.

Application As Chiral Auxiliaries in Asymmetric Synthesis

The Role of 4-Methyl-1,3-thiazolidin-2-one in Stereoselective Carbon-Carbon Bond Formation

This compound serves as a powerful chiral auxiliary, a temporary chiral handle that is covalently attached to a substrate to direct a stereoselective transformation. Its primary function is to create a chiral environment around the reaction center, thereby influencing the facial selectivity of the approaching reagent. This control is crucial in the formation of new stereocenters during carbon-carbon bond-forming reactions. The predictable stereochemical control exerted by this auxiliary makes it a valuable asset in the synthesis of complex molecules with defined three-dimensional structures.

A Comparative Look: this compound versus Other Chiral Auxiliaries

The landscape of chiral auxiliaries is diverse, with oxazolidinones and oxazolidinethiones being prominent examples. nih.gov While all these auxiliaries operate on the principle of inducing diastereoselectivity, they exhibit distinct characteristics that make them suitable for different applications.

Oxazolidinones: Evans' oxazolidinones are perhaps the most well-known chiral auxiliaries and are highly effective in a wide range of asymmetric transformations. researchgate.netchem-station.com They typically provide high levels of stereocontrol in aldol (B89426) reactions, leading to the formation of the "Evans syn" aldol product. nih.govchem-station.comacs.org

Oxazolidinethiones: The replacement of the carbonyl oxygen with a sulfur atom in oxazolidinethiones alters the electronic and steric properties of the auxiliary. nih.gov This modification can influence the coordination of Lewis acids and, consequently, the stereochemical outcome of the reaction. pitt.edu For instance, tin(II) enolates of N-acyloxazolidinethiones show moderate diastereoselectivity for the "non-Evans" aldol products, likely proceeding through a chelated transition state. pitt.edu

This compound: This thiazolidinone derivative, along with its close relatives like thiazolidinethiones, offers a unique profile. The presence of the sulfur atom in the ring can influence the reactivity and selectivity of the enolates derived from them. nih.gov Notably, titanium enolates of N-acylthiazolidinethiones have demonstrated the ability to selectively produce either the "Evans" or "non-Evans" syn aldol product depending on the reaction conditions, showcasing their versatility. nih.gov

Chiral AuxiliaryKey FeaturesTypical Aldol Product
Oxazolidinones Well-established, high stereocontrol."Evans syn"
Oxazolidinethiones Modified reactivity, potential for "non-Evans" selectivity.Can favor "non-Evans syn" products.
This compound/Thiazolidinethiones Versatile, tunable selectivity.Can be directed to either "Evans syn" or "non-Evans syn" products.

Specific Asymmetric Reactions

The utility of this compound and its analogs is particularly evident in specific asymmetric reactions, most notably the aldol reaction.

Asymmetric Aldol Coupling using Titanium Enolates

The use of titanium enolates derived from N-acyl-4-methyl-1,3-thiazolidin-2-ones has proven to be a highly effective strategy for asymmetric aldol additions. jmcs.org.mxjmcs.org.mx For example, the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one condenses with various aryl aldehydes to afford the corresponding aldol products in good yields and with significant diastereoselectivity. jmcs.org.mxjmcs.org.mx The reaction typically employs titanium tetrachloride (TiCl4) as a Lewis acid to facilitate enolate formation and subsequent reaction with the aldehyde. jmcs.org.mxjmcs.org.mx The choice of base and the stoichiometry of the reagents can have a profound impact on the stereochemical outcome. nih.gov

Diastereoselectivity in Aldol Products: 'Evans syn' vs. 'non-Evans syn' Adducts

A key feature of using thiazolidinone-based chiral auxiliaries is the ability to control the diastereoselectivity of the aldol reaction to favor either the "Evans syn" or the "non-Evans syn" adduct. jmcs.org.mxjmcs.org.mx The "Evans syn" product is the diastereomer typically obtained in high selectivity when using Evans' oxazolidinone auxiliaries under standard conditions. nih.govchem-station.comacs.org However, by modifying the reaction conditions, such as the Lewis acid, solvent, and base, it is possible to reverse this selectivity and obtain the "non-Evans syn" product as the major isomer. nih.gov For instance, in the aldol reaction of the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one, the 'Evans syn' aldol was the major product with diastereomeric ratios ranging from 73:27 to 97:3. jmcs.org.mxjmcs.org.mx The ability to access both diastereomers from a single chiral auxiliary is a significant advantage in synthetic chemistry.

Transition State Analysis: The Role of Non-Chelated Transition States

The stereochemical outcome of these aldol reactions is rationalized by analyzing the geometry of the transition states. For the formation of the "Evans syn" product with titanium enolates of N-acyl-1,3-thiazolidin-2-ones, a non-chelated transition state is often invoked. jmcs.org.mxjmcs.org.mxscielo.org.mx In this model, the titanium center does not coordinate to the carbonyl group of the chiral auxiliary. nih.govacs.org The stereoselectivity is then governed by steric interactions between the substituents on the enolate and the approaching aldehyde, favoring a chair-like transition state where the aldehyde substituent occupies an equatorial position to minimize steric hindrance. nih.govacs.org Conversely, the formation of the "non-Evans syn" product is often explained by a chelated transition state, where the Lewis acid coordinates to both the enolate oxygen and the carbonyl group of the auxiliary, leading to a different facial bias. nih.govacs.org

Removal and Regeneration of the Chiral Auxiliary

A crucial aspect of using a chiral auxiliary is its efficient removal from the product and, ideally, its recovery for reuse. The N-acyl group of the aldol products derived from this compound can be readily cleaved under mild conditions. jmcs.org.mxjmcs.org.mxscielo.org.mx Nucleophilic acyl substitution is a common method for this purpose. jmcs.org.mxjmcs.org.mx For example, the auxiliary can be removed by methanolysis or hydroxaminolysis. lookchem.com The presence of the endocyclic sulfur atom in the thiazolidinone ring facilitates this cleavage. scielo.org.mx This ease of removal, coupled with the potential for regeneration and recycling of the auxiliary, enhances the practicality and cost-effectiveness of this synthetic methodology. lookchem.com For instance, direct reduction to the aldehyde with diisobutylaluminum hydride has also been reported as a method for transforming the aldol adduct while removing the auxiliary. nih.gov

Spectroscopic and Structural Characterization Methodologies for 4 Methyl 1,3 Thiazolidin 2 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 4-Methyl-1,3-thiazolidin-2-one and its analogs. By analyzing the chemical shifts, coupling constants, and correlations, a comprehensive picture of the molecule's connectivity and stereochemistry can be constructed.

¹H NMR for Proton Elucidation

Proton NMR (¹H NMR) provides specific information about the hydrogen atoms within the molecule. For thiazolidin-4-one derivatives, characteristic signals confirm the formation of the heterocyclic ring. Specifically, the proton at the C2 position of the thiazolidin-4-one ring typically appears in the range of 5.989 to 6.06 ppm. noveltyjournals.com The two protons at the C5 position of the ring are observed between 4.003 and 4.020 ppm. noveltyjournals.com

In a study of 2-(substituted phenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl) thiazolidin-4-one derivatives, the ¹H-NMR spectrum of one such derivative (2g) showed a singlet for the three protons of the methyl group (CH₃) at 2.51 ppm and a singlet for the three protons of the methoxy (B1213986) group (–OCH₃) at 3.9 ppm. researchgate.net This level of detail allows for the precise assignment of protons within the molecule.

Table 1: ¹H NMR Data for Selected Thiazolidin-4-one Derivatives

Compound Proton Chemical Shift (ppm)
Thiazolidin-4-one Analogues C2-H 5.989 - 6.06
Thiazolidin-4-one Analogues C5-H₂ 4.003 - 4.020
Compound 2g researchgate.net CH₃ 2.51 (s)
Compound 2g researchgate.net –OCH₃ 3.9 (s)

Data sourced from multiple studies. noveltyjournals.comresearchgate.net

¹³C NMR for Carbon Elucidation

Carbon-13 NMR (¹³C NMR) is complementary to ¹H NMR and provides data on the carbon skeleton of the molecule. For thiazolidin-4-one derivatives, the carbon signals for the C2, C4, and C5 positions of the ring are indicative of successful synthesis. The C2 carbon typically resonates between 60.47 and 64.892 ppm, the C4 (carbonyl) carbon between 169 and 171 ppm, and the C5 carbon between 33.41 and 55.57 ppm. noveltyjournals.com In some derivatives, the C4 signal can be observed in the range of 170 to 177 ppm, and the C5 signal from 48.3 to 55.67 ppm. noveltyjournals.com The lactam carbonyl signal for a related structure was observed at 158.47 ppm. researchgate.net

Table 2: ¹³C NMR Data for Thiazolidin-4-one Ring Carbons

Carbon Position Chemical Shift Range (ppm)
C2 60.47 - 64.892
C4 (Carbonyl) 169 - 177
C5 33.41 - 55.67

Data compiled from various thiazolidin-4-one derivatives. noveltyjournals.com

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR), are powerful methods for establishing connectivity within a molecule. COSY experiments identify proton-proton couplings, while HETCOR (or its more modern counterparts, HSQC and HMBC) reveals correlations between protons and the carbons they are attached to (one-bond C-H) or are near (multiple-bond C-H). nih.gov

In the structural assignment of 5-substituted thiazolidin-4-one derivatives, 2D NMR experiments like 2D-COSY, 2D-NOESY, 2D-HSQC, and 2D-HMBC were crucial. nih.goveie.gr For instance, the H-3 proton could be identified through its spatial correlation with the H-5 proton in a 2D-NOESY spectrum. Subsequently, the C-5 and C-3 carbons were identified via their one-bond correlations to H-5 and H-3 in the 2D-HSQC spectrum. nih.gov The H-2 and H-1 protons were identified through their COSY correlation with H-3. nih.gov Furthermore, long-range correlations in the HMBC spectrum, such as the correlation between the H-12 proton and the C-10 carbonyl carbon, helped to piece together the complete molecular structure. nih.gov

Application in Conformational Analysis and Ring Puckering Estimation

NMR spectroscopy is also a vital tool for studying the three-dimensional structure of molecules in solution, including the conformation and puckering of the thiazolidine (B150603) ring. The analysis of proton-proton coupling constants (³JHH) and the shielding effects observed in ¹³C NMR spectra can provide quantitative estimates of torsional angles and ring puckering. researchgate.net

For thiazolidine-2-thione, a related five-membered heterocycle, ¹H NMR (³JHH values) and ¹³C NMR (vicinal methyl shielding effects) were used to estimate the puckering of the ring. researchgate.net The application of Lambert's R-value equation suggested a torsional angle of 41° between C4 and C5, while analysis of ¹³C γ-effects indicated a smaller angle of up to 25°. researchgate.net Such discrepancies highlight the complexities of conformational analysis and the importance of using multiple methods. In derivatives of thiazolidine-2-thione, the conformational equilibrium is influenced by the nature of substituents, with a pseudo-axial arrangement being favored for a 4-methyl substituent. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Identification of Key Functional Groups

In the context of this compound and its derivatives, IR spectroscopy is particularly useful for confirming the presence of the carbonyl group (C=O) of the thiazolidinone ring. This group exhibits a characteristic strong absorption band. For a series of 4-thiazolidinone (B1220212) derivatives, the carbonyl stretching vibration was observed in the range of 1680-1735 cm⁻¹. chemmethod.com The precise position of this band can be influenced by the surrounding molecular structure. libretexts.org

Other important functional groups can also be identified. For example, in the synthesis of certain thiazolidin-4-one derivatives, the appearance of a C=N stretching band between 1627-1642 cm⁻¹ and an N-H stretching band between 3193-3280 cm⁻¹ in the IR spectrum confirmed the formation of intermediate Schiff bases. chemmethod.com

Table 3: Characteristic IR Absorption Frequencies for Thiazolidin-4-one Derivatives

Functional Group Absorption Range (cm⁻¹)
C=O (Carbonyl) 1680 - 1735
C=N (Imine) 1627 - 1642
N-H 3193 - 3280

Data from a study on thiazolidinone and oxazolidinone derivatives. chemmethod.com

Table of Compounds

Compound Name
This compound
Thiazolidin-4-one
2-(substituted phenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl) thiazolidin-4-one
Thiazolidine-2-thione
cis-4,5-dimethylthiazolidine-2-thione
3-phenyl-thiazolidine-2-thione
3-cyclohexyl-thiazolidine-2-thione
4-R-thiazolidine-2-thiones (R = Me, Et, iPr, tBu, OH)
5-R-thiazolidine-2-thiones (R = Me, Et, iPr, tBu)

Studies of Tautomerism and Isomerism

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key consideration in the study of this compound and its derivatives. byjus.com The thiazolidinone ring system is susceptible to various isomeric transformations, including keto-enol and imine-enamine tautomerism, as well as geometric isomerism around double bonds introduced through substitution.

In derivatives of 4-thiazolidinone, the presence of substituents can lead to the existence of different isomers. For instance, studies on 5-substituted thiazolidin-4-ones have explored the stereochemical outcomes, particularly when multiple double bonds are present. researchgate.netmdpi.comeie.gr Conformational analysis, often aided by Density Functional Theory (DFT) calculations and 2D NMR techniques like NOESY, has been crucial in determining the most stable conformers. researchgate.netmdpi.comeie.gr Research has shown that some derivatives adopt an exo conformation with specific configurations (e.g., Z or E) around the double bonds. researchgate.netmdpi.comeie.gr

Furthermore, the investigation of reaction pathways for isomerization using DFT helps in understanding the relative stabilities of different conformers. researchgate.netmdpi.comeie.gr In some instances, hydrazone derivatives of thiazolidinones have been observed to exist as a mixture of synperiplanar and antiperiplanar conformers in solution, which are in equilibrium. modernscientificpress.com The ratio of these conformers can be influenced by the solvent used. modernscientificpress.com

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation patterns of this compound and its derivatives, providing crucial information for their identification and structural elucidation.

The electron ionization (EI) mass spectrum of the related compound 2-methylthiazolidine (B1581955) shows a molecular ion peak, confirming its molecular weight. nist.gov For more complex thiazolidin-4-one derivatives, mass spectrometry, often coupled with gas chromatography (GC/MS), is used to characterize the synthesized molecules. tandfonline.com The mass spectra of various 2,3-disubstituted thiazolidin-4-ones have been reported, showing characteristic molecular ion peaks (M⁺) or [M+H]⁺ ions and fragmentation patterns that help confirm their structures. tandfonline.com

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition and molecular formula of a compound. This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different chemical formulas. For derivatives of this compound, HR-MS is instrumental in confirming the successful synthesis of the target molecules and ensuring their purity.

X-ray Crystallography

For various thiazolidin-4-one derivatives, single-crystal X-ray diffraction has been employed to elucidate their molecular structures. researchgate.netnih.govnih.govscispace.com These studies have revealed key structural features, such as the planarity or conformation of the thiazolidine ring and the orientation of substituent groups. researchgate.netnih.govnih.govscispace.com

Determination of Solid-State Structure and Tautomeric Forms

In the solid state, X-ray crystallography can unequivocally establish the predominant tautomeric form of a molecule. For derivatives of 4-thiazolidinone, this is crucial for understanding which tautomer is energetically favored in the crystalline phase. For example, in certain (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide derivatives, X-ray analysis confirmed the Z conformation around the exocyclic double bond. nih.gov These studies also reveal details about intermolecular interactions, such as hydrogen bonding, which stabilize the crystal packing. nih.gov

Confirmation of Diastereoisomer Structures

When a molecule contains multiple stereocenters, it can exist as different diastereoisomers. X-ray crystallography is an invaluable tool for unambiguously determining the relative stereochemistry of these centers. For derivatives of this compound with additional chiral centers, this technique can confirm the specific diastereomeric form present in the crystal. This is particularly important as different diastereoisomers can exhibit distinct biological activities.

Conformational Information in Crystal Structure

The crystal structure provides a snapshot of the molecule's conformation in the solid state. For thiazolidinone derivatives, this includes the puckering of the five-membered ring and the rotational angles of substituent groups. researchgate.netscispace.com For instance, in one study, the 4-thiazolidinone ring moiety was found to have a twisted conformation. researchgate.net In another derivative, the dihedral angle between the thiazolidinone ring and an attached phenyl ring was determined to be 86.0°, indicating a non-planar structure. scispace.com This detailed conformational information is vital for understanding structure-activity relationships and for computational modeling studies.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial checkpoint for the purity and confirmation of its proposed chemical formula. For this compound and its derivatives, this method validates the successful synthesis and purity by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values.

In the characterization of novel synthesized compounds, elemental analysis serves as a quantitative method to corroborate structures elucidated by spectroscopic techniques. For instance, in the synthesis of a series of 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines, elemental analyses were performed to confirm the structures of the new derivatives. nih.gov The results typically show a close correlation between the found and calculated values, generally within a ±0.4% margin, which is considered indicative of a high degree of purity. researchgate.net This level of accuracy affirms that the intended molecular structure has been successfully obtained without significant impurities.

The data obtained from elemental analysis are presented as percentages of the constituent elements. These experimental values are then juxtaposed with the calculated percentages derived from the compound's molecular formula.

CompoundMolecular FormulaElementCalculated (%)Found (%)Reference
2-Tetradecanoylimino-3-(4-bromophenyl)-4-methyl-1,3-thiazolineC24H35BrN2OSC59.3759.41 nih.gov
H7.277.30
N5.775.80
2-Tetradecanoylimino-3-(4-chlorophenyl)-4-methyl-1,3-thiazolineC24H35ClN2OSC65.3565.39 nih.gov
H7.998.03
N6.356.38
2-Tetradecanoylimino-4-methyl-3-(p-tolyl)-1,3-thiazolineC25H38N2OSC72.4172.45 nih.gov
H9.249.28
N6.756.79

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique indispensable for assessing the purity of this compound and its derivatives. It is also the premier method for the separation and analysis of stereoisomers, including diastereomers and enantiomers, which is critical for chiral compounds whose biological activities often differ between isomers. csfarmacie.cznih.gov

The separation of enantiomers or diastereomers is typically achieved using a chiral stationary phase (CSP). csfarmacie.cznih.gov Polysaccharide-based CSPs, such as those derived from derivatized amylose (B160209) and cellulose, are widely employed for this purpose. nih.govscience.gov The choice of the stationary phase, mobile phase composition, temperature, and detector wavelength are all critical parameters that are optimized to achieve baseline separation of the isomers. science.gov For instance, the separation of diastereomeric esters can be achieved on a normal silica (B1680970) gel phase, where the subtle differences in the spatial arrangement of the molecules allow for differential interaction with the stationary phase, leading to separation. nih.gov

In cases of compounds with two or more chiral centers, which can exist as multiple diastereomers, HPLC methods can be developed to resolve these complex mixtures. science.gov The resolution (Rs) and selectivity (α) factors are key metrics for the quality of separation, with higher values indicating better resolution between peaks. science.gov Reverse-phase HPLC methods are also utilized, often with a C18 or a specialized reverse-phase column, and a mobile phase typically consisting of a mixture of water and organic solvents like acetonitrile (B52724) or methanol. sielc.com

The following table summarizes various HPLC methodologies reported for the analysis of thiazolidinone derivatives and other chiral compounds, illustrating the diverse conditions employed to achieve separation and purity assessment.

Analyte TypeColumn (Stationary Phase)Mobile PhaseDetectionKey FindingsReference
EnantiomersCHIRALPAK AD-RH (150 × 4.6 mm, 5 µm)Water-isopropanol-acetonitrile (40:50:10, v/v/v)312 nmBaseline separation with resolution (Rs) of 2.3 and selectivity (α) of 1.24. science.gov
Diastereomeric EstersSilica GelNot specifiedNot specifiedComplete separation of diastereomers with α = 1.25 and Rs = 1.03. nih.gov
Thiazolidinylidene DerivativeNewcrom R1 (Reverse Phase)Acetonitrile (MeCN), water, and phosphoric acidNot specifiedA scalable method suitable for purity analysis and preparative separation. sielc.com
Nadolol EnantiomersChiralpak AD-H (coated amylose tris(3,5-dimethylphenylcarbamate))Not specifiedNot specifiedSuccessful determination of four enantiomers in human plasma. nih.gov
Antihistamine EnantiomersChiralpak IA and Chiralpak IDNot specifiedNot specifiedAchieved good enantioresolution for several antihistamine drugs. nih.gov

Computational and Theoretical Investigations of 4 Methyl 1,3 Thiazolidin 2 One Structures

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the properties of thiazolidinone derivatives. mdpi.comresearchgate.net This computational method allows for the accurate prediction of molecular geometries, electronic structures, and other important chemical descriptors.

Geometry Optimization in Gas and Solvent Phases

The optimization of the molecular geometry of 4-Methyl-1,3-thiazolidin-2-one is a fundamental step in its computational analysis. This process involves finding the lowest energy arrangement of the atoms in the molecule. DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311G(d,p), are commonly used for this purpose. mdpi.comresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Thiazolidinone Derivative (Note: Data for a related thiazolidinone derivative, not this compound)

Parameter Bond Length (Å) / Bond Angle (°)
C=O 1.23
N-C=O 125.4
C-S 1.82
S-C-N 108.7

This table presents typical values for a thiazolidinone ring and is for illustrative purposes.

Electronic Properties and Molecular Descriptors

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its chemical reactivity. The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap generally indicates higher reactivity. jmchemsci.com

DFT calculations have been used to determine these properties for various thiazolidinone derivatives. For example, in a study of 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazoline derivatives, the HOMO-LUMO energy gaps were calculated to assess their electronic behavior. mdpi.com These studies help in understanding how different substituents on the thiazolidinone ring can modulate its electronic properties.

Table 2: Calculated Electronic Properties for Thiazolidinone Derivatives (Note: Data for related thiazolidinone derivatives, not this compound)

Compound Derivative HOMO (eV) LUMO (eV) Energy Gap (eV)
Derivative A -6.5 -1.8 4.7
Derivative B -6.8 -2.1 4.7

This table showcases the range of electronic properties found in thiazolidinone derivatives and is for illustrative purposes.

Thermodynamic Variable Calculations (e.g., Softness, Hardness)

Global reactivity descriptors, including chemical hardness and softness, can be derived from the HOMO and LUMO energies. Hardness (η) is a measure of the resistance to change in electron distribution, while softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. These parameters are valuable for predicting the reactivity of a molecule in chemical reactions.

For thiazolidinone derivatives, DFT calculations have been employed to compute these thermodynamic variables. jmchemsci.com A study on novel thiazolidinone derivatives containing an indole (B1671886) ring calculated these parameters to compare the reactivity of different synthesized compounds. jmchemsci.com

Table 3: Representative Thermodynamic Variables for a Thiazolidinone Derivative (Note: Data for a related thiazolidinone derivative, not this compound)

Parameter Value
Hardness (η) 2.35 eV
Softness (S) 0.43 eV⁻¹
Electronegativity (χ) 4.15 eV
Chemical Potential (μ) -4.15 eV

This table provides an example of calculated thermodynamic variables for a thiazolidinone derivative.

Tautomerism and Relative Energy Differences of Isomeric Forms

Thiazolidin-2-ones can exist in different tautomeric forms due to the migration of a proton. The primary tautomerism is the amide-imidate tautomerism, involving the N-H and C=O groups. Additionally, keto-enol tautomerism can occur. Computational studies can predict the relative stability of these tautomers by calculating their energies. researchgate.netresearchgate.net

For this compound, the principal tautomeric forms would be the amide form (this compound) and the imidic acid form (4-methyl-2-hydroxy-1,3-thiazoline). DFT calculations can determine the energy difference between these forms, indicating which tautomer is more stable under given conditions. While specific data for this compound is scarce, studies on the general 4-thiazolidinone (B1220212) scaffold suggest the amide form is typically more stable. researchgate.net

Conformational Analysis

The five-membered ring of this compound is not planar and can adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangement of the molecule.

Ring Puckering and Torsional Angles

The puckering of the thiazolidinone ring describes the deviation of its atoms from a mean plane. The conformation of five-membered rings is often described by puckering parameters or by specific torsional angles. Common conformations for such rings include envelope and twist forms. In an envelope conformation, four atoms are roughly coplanar, and the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three.

Studies on related thiazolidine-2-thiones have shown that the ring can adopt a half-chair conformation, with the degree of puckering influenced by the substituents. cdnsciencepub.com For this compound, the methyl group at the C4 position would be expected to influence the preferred ring conformation, likely favoring a conformation where the methyl group occupies a pseudo-equatorial position to minimize steric strain. Torsional angles, such as the one between C4 and C5, are used to quantify the degree of puckering. In some thiazolidine (B150603) derivatives, this angle has been estimated to be around 25-41 degrees. nih.gov

Intramolecular Interactions (e.g., Hydrogen Bonding)

While the 4-methyl substitution precludes intramolecular hydrogen bonding involving the methyl group itself, the core 1,3-thiazolidin-2-one structure possesses features conducive to such interactions, particularly in its unsubstituted form. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ring's sulfur atom can serve as acceptors.

Computational studies on related heterocyclic systems have demonstrated the existence and influence of these intramolecular hydrogen bonds. For instance, investigations into N,N'-disubstituted ketene (B1206846) aminals, which are bioisosteres of the thiazolidinone ring, show that rotamers are stabilized by intramolecular hydrogen bonding in both solution and solid states. researchgate.net Similarly, the reactivity and photophysical properties of certain semisquaraines are significantly influenced by intramolecular hydrogen bonds, a feature confirmed through both experimental and computational analysis. researchgate.net The presence of a methyl group at the C4 position in this compound can influence the puckering of the five-membered ring, which in turn would alter the geometry and strength of any potential intramolecular interactions within the parent ring system.

Vibrational Spectra Simulations and Correlation with Experimental Data

The vibrational properties of this compound can be thoroughly analyzed by combining experimental spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, with theoretical simulations. DFT calculations are a powerful method for computing the theoretical vibrational frequencies and assigning the observed spectral bands to specific molecular motions. researchgate.nettandfonline.com

While specific experimental spectra for this compound are not detailed in the available literature, a theoretical spectrum can be predicted based on its structural components. The analysis involves identifying characteristic vibrational modes of the thiazolidinone ring and the methyl substituent. For ruthenium(II) complexes containing the related 1,3-thiazolidine-2-thione ligand, strong bands in the 1631-1300 cm⁻¹ region are characteristic of νC=N and νC=C stretching vibrations. researchgate.net The introduction of a methyl group would add specific C-H stretching and bending modes to the spectrum.

Table 1: Predicted Characteristic Vibrational Modes for this compound

Functional Group/ComponentVibrational ModeTypical Wavenumber (cm⁻¹)
Thiazolidinone Ring
N-HStretching3300-3500
C=OStretching1680-1720
C-NStretching1250-1350
C-SStretching600-800
Methyl Group
C-HAsymmetric Stretch~2960
C-HSymmetric Stretch~2870
C-HAsymmetric Bend~1450
C-HSymmetric Bend~1375

This table presents generalized frequency ranges. Actual values depend on the specific molecular environment and computational model.

Applications in Understanding Reaction Mechanisms and Interactions

Computational studies are critical for elucidating the complex mechanisms of reactions involving the thiazolidinone scaffold. nih.gov Theoretical calculations can map out reaction pathways, identify transition states, and determine whether a reaction proceeds through a concerted or stepwise mechanism. nih.govrsc.org For example, in [4+2] cycloaddition reactions, DFT calculations can determine the concert energy—the difference in activation energy between concerted and stepwise pathways—to predict the favored route. nih.govrsc.org This approach has been applied to reactions involving derivatives like 4-thioxo-1,3-thiazolidin-2-one, providing clarity on the formation of stereoselective products. nih.govrsc.orgrsc.org

Elucidation of Adsorption Mechanisms and Electronic Density Distribution

The interaction of thiazolidinone derivatives with surfaces is a key area of study, particularly for applications in corrosion inhibition and material science. researchgate.net DFT calculations and molecular dynamics (MD) simulations are employed to model the adsorption process on surfaces, such as iron. researchgate.net

These computational methods provide a molecular-level understanding of how these inhibitors protect metal surfaces. The analysis typically involves:

Adsorption Configuration: Determining the most stable orientation of the molecule on the surface.

Binding Energy: Calculating the strength of the interaction between the molecule and the surface.

Electronic Density Analysis: Examining how electron density is redistributed upon adsorption. This includes identifying the atoms or functional groups that serve as primary adsorption sites.

In studies of related inhibitors on steel, quantum chemical calculations confirmed that heteroatoms (like sulfur and nitrogen) and aromatic rings are major sites for adsorption. researchgate.net The analysis of Frontier Molecular Orbitals (HOMO and LUMO) and the calculation of reactivity descriptors help in understanding the inhibitor's ability to donate or accept electrons from the metal surface, which is fundamental to the formation of a protective film. researchgate.nettandfonline.com

Table 2: Key Parameters from Computational Adsorption Studies of a Thiazolidinone Derivative

ParameterDescriptionFinding
Adsorption Isotherm Describes the equilibrium of adsorption.Conforms to Langmuir adsorption, indicating a physicochemical mechanism. researchgate.net
Inhibition Type Anodic, cathodic, or mixed.Identified as a mixed-type inhibitor with anodic characteristics. researchgate.net
Adsorption Sites Atoms with high electron density that bond to the surface.Heteroatoms (N, S, O) and π-systems are the primary active centers. researchgate.net
Charge Transfer Movement of electrons between inhibitor and surface.Electron donation from inhibitor to the metal's d-orbitals and back-donation from the metal to the inhibitor's antibonding orbitals strengthens the bond.

This table is based on findings for a novel thiazolidinone derivative on a C38 steel surface and serves as an illustrative example of the analyses performed. researchgate.net

Further Research Directions and Potential in Advanced Chemical Synthesis

Development of Novel and Efficient Synthetic Routes

The synthesis of thiazolidinones, including 4-Methyl-1,3-thiazolidin-2-one, has traditionally relied on the cyclocondensation of an amine, a carbonyl compound, and a mercapto-acid. researchgate.netresearchgate.net However, recent research has focused on developing more efficient, environmentally friendly, and high-yielding protocols.

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool. For instance, a one-pot, three-component condensation of an amine, an aldehyde, and thioglycolic acid has been effectively catalyzed by various agents, including ionic liquids like [Et3NH][HSO4] and solid acid catalysts such as 2-oxoimidazolidine-1,3-disulfonic acid (OImDSA). nih.govd-nb.info The use of OImDSA allows the reaction to proceed at room temperature without organic solvents, with the catalyst being recoverable and reusable for multiple cycles. d-nb.info Similarly, ultrasonic irradiation has been employed to accelerate the synthesis of 2-imino-1,3-thiazolidin-4-ones in a one-pot reaction involving an amine, isocyanate, aldehyde, and chloroform, resulting in high yields and significantly reduced reaction times. nih.gov

Microwave-assisted synthesis has also gained traction. A notable example is the use of a chiral ionic liquid, 1-(S-2'-methyl butyl)-3-methyl imidazolium (B1220033) tetrafluoroborate (B81430) [mbmi][BF4], to catalyze the one-pot, three-component reaction, leading to the rapid and highly efficient synthesis of various 2,3-disubstituted thiazolidin-4-one derivatives. researchgate.net Furthermore, solvent-free methods, such as using ammonium (B1175870) persulfate (APS) as an economical catalyst at elevated temperatures, have proven effective for the cyclocondensation reaction, offering high yields and atom economy. nih.gov

The synthesis of specific derivatives often requires tailored approaches. For example, 4-thiazolidinone (B1220212) derivatives of nitro-l-arginine methyl ester have been synthesized in a two-step process involving the initial formation of the thiazolidinone ring via a one-pot condensation/cyclization, followed by amide bond formation. nih.gov

Synthetic Method Catalyst/Conditions Key Advantages Reference
One-Pot Multicomponent Reaction[Et3NH][HSO4]Reusable catalyst, high yields nih.gov
One-Pot Multicomponent Reaction2-Oxoimidazolidine-1,3-disulfonic acid (OImDSA)Room temperature, solvent-free, reusable catalyst d-nb.info
Ultrasonic-Assisted SynthesisSodium hydroxideHigh yields, short reaction times nih.gov
Microwave-Assisted Synthesis1-(S-2'-methyl butyl)-3-methyl imidazolium tetrafluoroborateRapid, highly efficient researchgate.net
Solvent-Free SynthesisAmmonium persulfate (APS)Economical, high yield, high atom economy nih.gov

Exploration of New Catalytic Applications

Beyond their role as synthetic targets, thiazolidinone derivatives are being explored for their own catalytic potential. The inherent structural features of the thiazolidinone ring can be leveraged in the design of novel catalysts.

Recent studies have investigated the use of thiazolidinone-based compounds as ligands in transition-metal catalysis. The nitrogen and sulfur atoms within the thiazolidinone core can coordinate with metal centers, influencing the catalyst's reactivity and selectivity. Research in this area is still emerging, but it holds promise for developing new catalytic systems for a variety of organic transformations.

Furthermore, organocatalysis represents another avenue for the catalytic application of thiazolidinone derivatives. Chiral thiazolidinones can be employed as organocatalysts in asymmetric synthesis, where the stereochemistry of the thiazolidinone backbone can induce chirality in the reaction products. The development of such catalysts is an active area of research, with the potential to provide more sustainable and metal-free alternatives to traditional catalytic methods.

Advanced Functionalization Strategies for Diverse Derivatives

The versatility of the thiazolidinone scaffold lies in its amenability to functionalization at multiple positions, primarily at the N-3, C-2, and C-5 positions. mdpi.com This allows for the creation of a vast library of derivatives with diverse chemical and biological properties.

Functionalization at the C-5 position is commonly achieved through Knoevenagel condensation, which introduces a double bond at this position. mdpi.com This reaction has been used to synthesize a variety of 5-substituted thiazolidin-4-ones. For instance, the reaction of 2-((Z)-2-(((E)-benzylidene)hydrazono)thiazolidin-4-one) (DKI36) with aromatic aldehydes in the presence of piperidine (B6355638) yields 5-substituted derivatives. mdpi.com

Modification at the N-3 position is another key strategy. This often involves introducing various substituents, including those with carboxylic, amino, or hydroxy groups, to modulate the compound's properties. semanticscholar.org For example, new thiazolidine-4-one derivatives have been synthesized by creating an amide bond between the acid derivatives of thiazolidinone and Nω-nitro-l-arginine methyl ester hydrochloride. nih.gov

Functionalization at the C-2 position can lead to the formation of 2-imino or 2-thioxo derivatives. The reaction of 2-chloroacetamides with thiocyanates can lead to the formation of 2-imino-4-thiazolidinones through a spontaneous heterocyclization and Dimroth rearrangement. semanticscholar.org

The combination of these functionalization strategies allows for the creation of complex and polyfunctionalized thiazolidinone derivatives. For instance, 5-ene-4-thiazolidinones can be further modified to create fused heterocyclic systems like thiopyrano[2,3-d]thiazoles. semanticscholar.orgump.edu.pl

Position of Functionalization Reaction Type Example Reference
C-5Knoevenagel CondensationSynthesis of 5-substituted thiazolidin-4-ones from DKI36 and aromatic aldehydes mdpi.com
N-3Amide Bond FormationSynthesis of thiazolidine-4-one derivatives of nitro-l-arginine methyl ester nih.gov
C-2Heterocyclization/RearrangementSynthesis of 2-imino-4-thiazolidinones from 2-chloroacetamides and thiocyanates semanticscholar.org

Process Optimization for Industrial Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a focus on process optimization to ensure cost-effectiveness, safety, and sustainability.

Key parameters that are often varied during optimization include the molar ratio of reactants, reaction time and temperature, choice of solvent, and the type and concentration of the catalyst. A study on the synthesis of 2-(4-methylphenyl)-3-[(1,3-dimethylxanthin-7-yl)acetamido]thiazolidine-4-one found that using an excess of thioglycolic acid, freshly distilled toluene (B28343) as the solvent, and a reaction temperature of 120 °C with reflux for 18 hours were the optimal conditions for achieving high yields and purity. revmedchir.ro

The development of solvent-free and catalyst-free methods, or the use of recyclable and non-toxic catalysts, is a major goal in the green synthesis of these compounds. researchgate.net For example, the use of montmorillonite (B579905) clay modified with CuFe2O4 nanoparticles as a recyclable catalyst in solvent-free microwave-assisted synthesis of 1,3-thiazolidin-4-ones offers advantages such as mild reaction conditions and high efficiency. researchgate.net

Furthermore, continuous flow chemistry is being explored as a means to improve the safety, efficiency, and scalability of thiazolidinone synthesis. This approach allows for better control over reaction parameters, reduced reaction volumes, and easier product purification, making it an attractive option for industrial applications.

Q & A

Q. What are the conventional synthetic routes for 4-Methyl-1,3-thiazolidin-2-one derivatives?

The synthesis typically involves a three-component reaction using an aldehyde, amine, and mercaptoacetic acid under reflux conditions. For example, derivatives like 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one are synthesized by condensing substituted amines with carbonyl compounds, followed by cyclization . Microwave-assisted one-pot methods using N,N-dimethylformamide as a solvent can enhance yields (e.g., 70–85%) and reduce reaction times .

Q. How is spectroscopic characterization (NMR, IR) utilized in confirming the structure of this compound?

Key spectral features include:

  • NMR : Distinct signals for the methyl group (δ ~2.3 ppm, singlet) and thione sulfur (no direct proton signal but inferred via coupling).
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C=S (~1200 cm⁻¹) confirm the thiazolidinone core . Cross-validation with X-ray crystallography is recommended to resolve ambiguities .

Q. What are the common biological activities associated with this compound derivatives?

These compounds exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer activities. For instance, rhodanine analogs (e.g., 3-phenyl derivatives) show antiviral and antidiabetic potential . Biological screening often involves in vitro assays against target pathogens or cell lines, with IC₅₀ values reported in micromolar ranges .

Q. What role does X-ray crystallography play in the structural elucidation of thiazolidinone compounds?

X-ray crystallography resolves bond lengths, angles, and supramolecular interactions (e.g., C–H···O hydrogen bonds). Programs like SHELXL refine crystal structures, while ORTEP-3 visualizes molecular geometry and thermal ellipsoids . For example, the thiazolidinone ring in 3-(4-methylphenyl)-2-thioxo derivatives shows slight deviations from planarity (~0.1–0.2 Å) .

Q. How are one-pot multicomponent reactions applied in synthesizing thiazolidin-4-one derivatives?

One-pot methods combine aldehydes, amines, and mercaptoacetic acid in ethanol under reflux. Microwave irradiation (100–120°C, 10–20 min) accelerates the reaction, achieving yields >80%. This approach minimizes intermediate isolation and improves scalability .

Advanced Research Questions

Q. What strategies optimize reaction yields in microwave-assisted synthesis of this compound?

Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance microwave absorption.
  • Catalyst use : Lewis acids like ZnCl₂ or Bi(OTf)₃ improve cyclization efficiency.
  • Temperature control : Maintaining 100–120°C prevents decomposition of thermally sensitive intermediates .

Q. How can computational methods (DFT, molecular docking) predict the bioactivity of thiazolidinone analogs?

  • DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity.
  • Molecular docking : Screens derivatives against target proteins (e.g., HIV-1 protease or bacterial enzymes) to identify binding affinities. For example, cyclopropyl-hybrid thiazolidinones show favorable interactions with DNA gyrase .

Q. What experimental approaches resolve contradictions in spectral data interpretation for thiazolidinone derivatives?

Contradictions (e.g., ambiguous NMR assignments) are resolved by:

  • 2D NMR techniques (COSY, HSQC) to map proton-carbon correlations.
  • X-ray crystallography to unambiguously confirm bond connectivity .
  • High-resolution mass spectrometry (HRMS) to validate molecular formulae .

Q. How do substituent variations influence crystallographic packing and supramolecular interactions?

Substituents like methoxy or halogens alter crystal packing via C–H···O/S interactions. For example, 3-(2-methoxyphenyl) derivatives form linear chains along the a-axis via bifurcated hydrogen bonds, while bulky groups introduce torsional strain in the thiazolidinone ring .

Q. What advanced purification techniques are critical for obtaining high-purity thiazolidinone derivatives?

  • Recrystallization : Ethanol/water mixtures remove polar impurities.
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates regioisomers.
  • HPLC : Resolves enantiomers in chiral derivatives (e.g., R/S-propylene carbonate analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.